molecular formula C7H10Cl2N4O B14573702 4,6-Dichloro-N-(2-ethoxyethyl)-1,3,5-triazin-2-amine CAS No. 61326-78-1

4,6-Dichloro-N-(2-ethoxyethyl)-1,3,5-triazin-2-amine

Cat. No.: B14573702
CAS No.: 61326-78-1
M. Wt: 237.08 g/mol
InChI Key: CKSGUDOCJILHBH-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-(2-ethoxyethyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions, an ethoxyethyl group at the N position, and an amine group at the 2 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-N-(2-ethoxyethyl)-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with 2-ethoxyethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the ethoxyethylamine group.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-(2-ethoxyethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted triazine derivatives.

    Oxidation and Reduction: The major products are the oxidized or reduced forms of the compound.

    Hydrolysis: The major products are the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

4,6-Dichloro-N-(2-ethoxyethyl)-1,3,5-triazin-2-amine is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of other triazine derivatives.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential use as an antimicrobial and anticancer agent.

    Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-N-(2-ethoxyethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4,6-Dichloro-N-(2-ethoxyethyl)-1,3,5-triazin-2-amine can be compared with other similar compounds such as:

    2,4,6-Trichloro-1,3,5-triazine: This compound has three chlorine atoms and is commonly used in the production of herbicides.

    2,4-Dichloro-6-ethylamino-1,3,5-triazine: This compound has two chlorine atoms and an ethylamino group, and is used as a herbicide.

    2,4,6-Triamino-1,3,5-triazine: This compound has three amino groups and is used in the production of melamine resins.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethoxyethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

61326-78-1

Molecular Formula

C7H10Cl2N4O

Molecular Weight

237.08 g/mol

IUPAC Name

4,6-dichloro-N-(2-ethoxyethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H10Cl2N4O/c1-2-14-4-3-10-7-12-5(8)11-6(9)13-7/h2-4H2,1H3,(H,10,11,12,13)

InChI Key

CKSGUDOCJILHBH-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

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